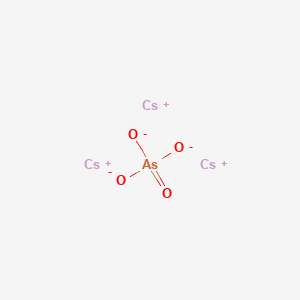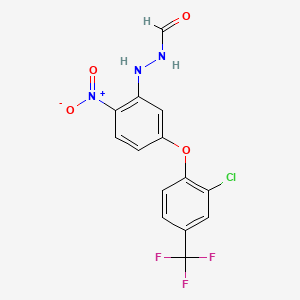
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a hydrazinecarboxaldehyde group attached to a phenyl ring substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group and a nitro group. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and bases such as sodium hydride, carried out under an inert atmosphere like argon .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include continuous flow reactors to ensure consistent reaction conditions and efficient production rates. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives. These products can have different properties and applications depending on the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s trifluoromethyl group is known to enhance its binding affinity and stability in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fomesafen: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide.
Trifluoromethylpyridines: Compounds containing trifluoromethyl groups attached to pyridine rings.
Uniqueness
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
75131-22-5 |
|---|---|
Molekularformel |
C14H9ClF3N3O4 |
Molekulargewicht |
375.69 g/mol |
IUPAC-Name |
N-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitroanilino]formamide |
InChI |
InChI=1S/C14H9ClF3N3O4/c15-10-5-8(14(16,17)18)1-4-13(10)25-9-2-3-12(21(23)24)11(6-9)20-19-7-22/h1-7,20H,(H,19,22) |
InChI-Schlüssel |
LILYPFQAEADVAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



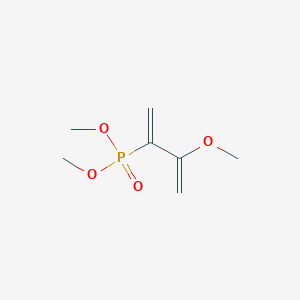
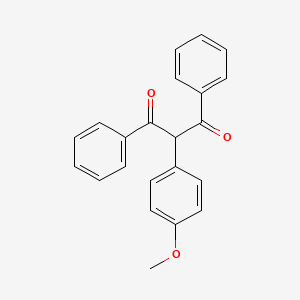
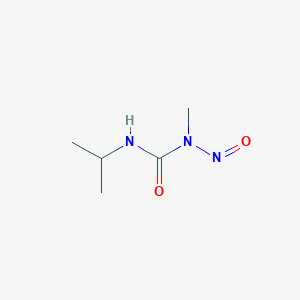
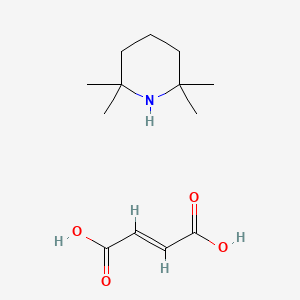
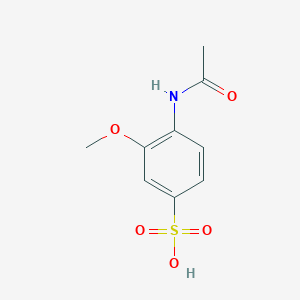
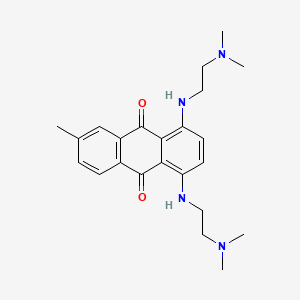

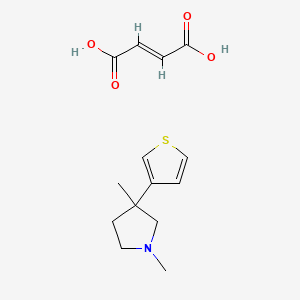
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
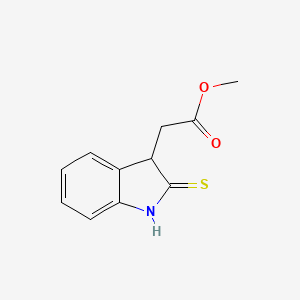
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
